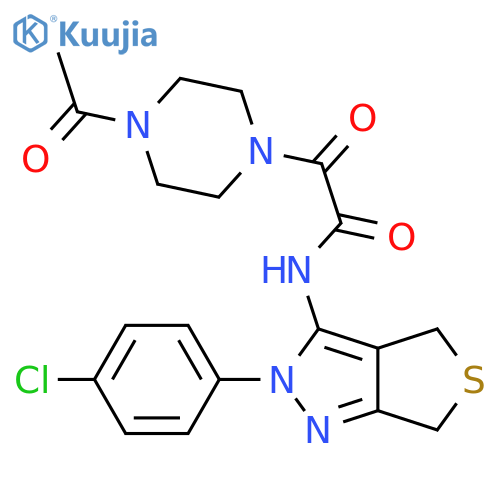Cas no 946209-33-2 (2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide)

946209-33-2 structure
商品名:2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide
CAS番号:946209-33-2
MF:C19H20ClN5O3S
メガワット:433.911801338196
CID:5504194
2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
- 2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide
-
- インチ: 1S/C19H20ClN5O3S/c1-12(26)23-6-8-24(9-7-23)19(28)18(27)21-17-15-10-29-11-16(15)22-25(17)14-4-2-13(20)3-5-14/h2-5H,6-11H2,1H3,(H,21,27)
- InChIKey: YEVWAGSGCVDOGQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=C(Cl)C=C2)N=C2CSCC2=1)(=O)C(N1CCN(C(C)=O)CC1)=O
2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2780-0304-10mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-25mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-40mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-4mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-30mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-3mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-10μmol |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-1mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-5mg |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2780-0304-5μmol |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
946209-33-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
946209-33-2 (2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide) 関連製品
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 13769-43-2(potassium metavanadate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
